N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly with halogens such as bromine.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, leading to the formation of reduced pyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Brominated derivatives: Formed during oxidation reactions.
Reduced derivatives: Formed during reduction reactions.
Substituted derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It has been investigated for its nonlinear optical properties, making it a candidate for use in optoelectronic devices.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide exerts its effects involves the inhibition of specific enzymes and pathways. For instance, it can inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters such as dopamine. This inhibition can lead to increased levels of dopamine in the brain, making it a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: This compound shares a similar ethoxyphenyl group but differs in the core structure, which is a thiazolidinone instead of a pyrimidine.
N-(2-ethoxyphenyl)-1-phenylprop-2-en-1-one: This compound has a similar ethoxyphenyl group but features a different core structure, which is a chalcone.
Uniqueness
N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific combination of a pyrimidine core with an ethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H17N3O4 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-2-26-16-11-7-6-10-15(16)21-17(23)14-12-20-19(25)22(18(14)24)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,20,25)(H,21,23) |
InChI Key |
SPOKLVXKYSDCSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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